N-(tert-butyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide
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Description
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the hydrazinecarboxamide group might participate in condensation reactions, while the pyridine ring might undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Mechanistic Studies
A study on the hydrazination of 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate, aiming to prepare acyl hydrazides, revealed unexpected C–S bond cleavage, leading to the synthesis of two distinct compounds. This work involved kinetic and computational DFT studies to propose a mechanistic understanding of the reactions involved (Nordin et al., 2016).
Crystal Structure Analysis
The crystal structure of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine was determined, offering insights into the molecular arrangements and potential for further chemical modifications (Zou Xia, 2001).
Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids Synthesis
The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides and subsequent reactions led to the multigram scale synthesis of fluorinated pyrazole-4-carboxylic acids. This method showcases the versatility of related hydrazine derivatives in synthesizing fluorinated compounds (Iminov et al., 2015).
Carbasugars Synthesis from Quinic Acid
Research on the synthesis of anellated carbasugars from (--)-quinic acid via hydrazination and other reactions demonstrates the chemical flexibility and potential pharmaceutical applications of complex hydrazine derivatives (Herrera et al., 2003).
HIV Integrase Inhibitor Development
The structural analysis of a novel HIV integrase inhibitor highlighted the conformation and tautomeric structure in the solid state, demonstrating the potential of hydrazine derivatives in developing pharmacologically active compounds (Bacsa et al., 2013).
Properties
IUPAC Name |
1-tert-butyl-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-5-7-14(8-6-13)11-23-12-15(9-10-16(23)24)17(25)21-22-18(26)20-19(2,3)4/h5-10,12H,11H2,1-4H3,(H,21,25)(H2,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIZIKVCUOECKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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